(4-Benzhydrylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone
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Overview
Description
(4-Benzhydrylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone is a complex organic compound that features a combination of piperazine, benzhydryl, fluorophenyl, and imidazo[2,1-b]thiazole moieties
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its target pathways.
Medicine: Potential therapeutic agent for treating diseases such as cancer and infectious diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
Target of Action
The primary target of this compound is human carbonic anhydrases (hCAs), specifically the isoforms hCA II and hCA VII . These are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and proton ions . hCA VII is mainly expressed in some brain tissues, such as the cortex, hippocampus, and thalamus regions .
Mode of Action
The compound acts as an effective inhibitor of hCAs . It is designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . The crystal structures of this compound in complex with hCA II and hCA VII show that the inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II .
Biochemical Pathways
The inhibition of hCAs affects the reversible hydration of carbon dioxide, a fundamental biochemical reaction . hCA VII promotes neuronal excitation by establishing a GABAergic transmission functionally excitatory, supplying the bicarbonate gradient that results in the efflux of HCO3− ions through GABAA receptors .
Result of Action
The inhibition of hCA VII by this compound could potentially disrupt the bicarbonate gradient in neuronal cells, affecting GABAergic transmission . This could have implications for the control of neuropathic pain, suggesting that its inhibition may represent a novel pharmacologic mechanism for the treatment of this pathology .
Action Environment
Biochemical Analysis
Biochemical Properties
It is known that thiazole derivatives can interact with various enzymes, proteins, and other biomolecules . For example, some thiazole derivatives have been found to inhibit human carbonic anhydrase, a zinc-containing enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and proton ions .
Cellular Effects
Given the known activities of related thiazole compounds, it is plausible that this compound could influence cell function through impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Based on the known activities of related thiazole compounds, it is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzhydrylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone typically involves the following steps:
Formation of the Imidazo[2,1-b]thiazole Core: This can be achieved by reacting 2-aminothiazole with an appropriate aldehyde or ketone under acidic conditions to form the imidazo[2,1-b]thiazole ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the imidazo[2,1-b]thiazole intermediate.
Attachment of the Benzhydrylpiperazine Moiety: The final step involves the coupling of benzhydrylpiperazine with the fluorophenyl-imidazo[2,1-b]thiazole intermediate using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the imidazo[2,1-b]thiazole ring, potentially leading to the formation of dihydroimidazo[2,1-b]thiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Dihydroimidazo[2,1-b]thiazole derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Comparison with Similar Compounds
Similar Compounds
2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide: This compound also features a benzhydrylpiperazine moiety and has been studied as a human carbonic anhydrase inhibitor.
(4-Benzhydrylpiperazino)(1,5-dimethyl-1H-pyrazol-3-yl)methanone: Another compound with a benzhydrylpiperazine moiety, used in various chemical studies.
Uniqueness
(4-Benzhydrylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its imidazo[2,1-b]thiazole core and fluorophenyl group contribute to its potential as a versatile scaffold for drug development.
Properties
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25FN4OS/c30-24-13-11-21(12-14-24)25-19-34-26(20-36-29(34)31-25)28(35)33-17-15-32(16-18-33)27(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-14,19-20,27H,15-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNQKJNEPZYCIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CSC5=NC(=CN45)C6=CC=C(C=C6)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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